molecular formula C10H10Cl2N2O3S B1675221 LG 82-4-01 CAS No. 91505-19-0

LG 82-4-01

Cat. No.: B1675221
CAS No.: 91505-19-0
M. Wt: 309.17 g/mol
InChI Key: GPQCCNMZXMIFRS-UHFFFAOYSA-N
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Description

LG 82-4-01 is a complex organic compound that features a combination of imidazole, ethoxy, chlorothiophene, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LG 82-4-01 typically involves multiple steps:

    Formation of the Imidazole Derivative: The imidazole ring is first synthesized through the reaction of glyoxal and ammonia.

    Ethoxylation: The imidazole derivative is then reacted with ethylene oxide to introduce the ethoxy group.

    Chlorothiophene Formation: The chlorothiophene moiety is synthesized separately through chlorination of thiophene.

    Coupling Reaction: The imidazole-ethoxy derivative is coupled with the chlorothiophene derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

LG 82-4-01 has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its imidazole and thiophene moieties which are known to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of LG 82-4-01 involves its interaction with various molecular targets:

    Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect signaling pathways that involve imidazole-binding proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylimidazol-1-yl)isophthalic acid: Similar in having an imidazole ring but differs in the substitution pattern and functional groups.

    2-(1-Imidazolyl)ethoxybenzoic acid: Shares the imidazole and ethoxy groups but has a benzoic acid moiety instead of chlorothiophene.

Uniqueness

LG 82-4-01 is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both imidazole and chlorothiophene rings in a single molecule is particularly noteworthy for its potential in medicinal chemistry and materials science.

Properties

CAS No.

91505-19-0

Molecular Formula

C10H10Cl2N2O3S

Molecular Weight

309.17 g/mol

IUPAC Name

4-chloro-5-(2-imidazol-1-ylethoxy)thiophene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9ClN2O3S.ClH/c11-7-5-8(9(14)15)17-10(7)16-4-3-13-2-1-12-6-13;/h1-2,5-6H,3-4H2,(H,14,15);1H

InChI Key

GPQCCNMZXMIFRS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl

Canonical SMILES

C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl

Appearance

Solid powder

91505-19-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid
LG 82-4-01
Lg 82401

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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